

# A Deep Dive into the Pivotal Role of Farnesyl Pyrophosphate in Dolichol Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Farnesylpyrophosphate*

Cat. No.: *B10766280*

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

## Authored by: A Senior Application Scientist Abstract

Dolichols are long-chain polyisoprenoid lipids that are indispensable for the N-linked glycosylation of proteins in all eukaryotic cells. The synthesis of the dolichol backbone originates from farnesyl pyrophosphate (FPP), a critical branch-point intermediate in the mevalonate pathway.<sup>[1][2][3]</sup> This technical guide provides a comprehensive examination of the enzymatic cascade that converts FPP to dolichol, detailing the key enzymes, regulatory checkpoints, and robust experimental methodologies for investigating this vital metabolic route. A thorough understanding of dolichol biosynthesis is paramount for researchers in glycobiology, cell biology, and pharmacology, as defects in this pathway are the basis for several severe congenital disorders of glycosylation (CDGs). This document synthesizes established biochemical principles with field-proven experimental insights to serve as an authoritative resource.

## Introduction: The Imperative of Dolichol and its FPP Origin

N-linked glycosylation is a fundamental post-translational modification essential for the proper folding, stability, trafficking, and function of a vast number of proteins.<sup>[4]</sup> This process involves the attachment of a pre-assembled oligosaccharide precursor ( $\text{Glc}_3\text{Man}_9\text{GlcNAc}_2$ ) to specific

asparagine residues of nascent polypeptide chains within the endoplasmic reticulum (ER).[\[4\]](#) The assembly of this complex sugar chain occurs on a specialized lipid carrier, dolichyl phosphate (Dol-P).[\[4\]](#)[\[5\]](#)

The synthesis of this essential lipid carrier begins with farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid that stands at a major crossroads of cellular metabolism.[\[2\]](#)[\[6\]](#) The mevalonate pathway, which produces FPP, also gives rise to cholesterol, coenzyme Q, heme A, and isoprenylated proteins.[\[1\]](#)[\[3\]](#) The commitment of FPP to the dolichol synthetic pathway is therefore a critical, regulated step. Genetic defects in the enzymes that catalyze this conversion lead to Congenital Disorders of Glycosylation (CDGs), a group of debilitating multisystemic disorders, underscoring the pathway's importance in human health.[\[7\]](#)[\[8\]](#)[\[9\]](#) This guide will meticulously dissect the biochemical journey from FPP to functional Dol-P, providing both a deep mechanistic understanding and practical frameworks for its scientific investigation.

## The Biosynthetic Pathway: From Farnesyl Pyrophosphate to Dolichol

The conversion of FPP to dolichol is a multi-enzyme process localized primarily to the cytoplasmic face of the endoplasmic reticulum. The pathway can be conceptually divided into two principal phases: the elongation of the polyisoprenoid chain and the subsequent terminal processing steps.

### The Elongation Phase: The Critical Role of *cis*-Prenyltransferase

The initial and rate-limiting step in dolichol synthesis is the sequential condensation of isopentenyl pyrophosphate (IPP) units onto the FPP starter molecule.[\[6\]](#)[\[10\]](#) This reaction is catalyzed by a *cis*-prenyltransferase, which ensures the isoprene units are added in a *cis* configuration, distinguishing it from the *trans*-additions that occur in cholesterol and ubiquinone synthesis.[\[10\]](#)[\[11\]](#)

In humans, this crucial enzymatic activity is carried out by the dehydrodolichyl diphosphate synthase (DHDDS) complex.[\[7\]](#)[\[12\]](#) This is a heteromeric enzyme, meaning it requires more than one type of subunit to function.[\[13\]](#)[\[14\]](#) The complex consists of:

- DHDDS (Dehydrololichyl Diphosphate Synthase): This is the catalytic subunit that binds FPP and IPP and performs the condensation reactions to elongate the polyisoprenoid chain. [7][15]
- NUS1 (also known as NgBR, Nogo-B Receptor): This non-catalytic subunit is essential for the stability and full activity of the DHDDS enzyme.[7][14] The association of NUS1 with DHDDS forms the functional heterotetrameric complex.[12]

This complex repeatedly adds IPP molecules to the growing chain, ultimately producing dehydrololichyl diphosphate, a long-chain polyprenyl with a species-specific length, typically C95-C100 in humans.[12][16]

Figure 1: Elongation of FPP by the DHDDS/NUS1 complex.



[Click to download full resolution via product page](#)

Caption: Figure 1: Elongation of FPP by the DHDDS/NUS1 complex.

## Terminal Processing: Saturation and Phosphorylation

Once the dehydrololichyl diphosphate reaches its full length, it undergoes crucial modifications to become the biologically active Dol-P.

- $\alpha$ -Saturation by Polyprenol Reductase: The terminal ( $\alpha$ ) isoprene unit of dehydrololichyl diphosphate contains a double bond. This bond is saturated (reduced) by the enzyme steroid  $5\alpha$ -reductase type 3 (SRD5A3), also known as polyprenol reductase.[4][8][9] This NADP-

dependent reaction converts the polyprenol into a dolichol, forming dolichyl diphosphate.[17] Mutations in the SRD5A3 gene are a known cause of CDG, confirming the enzyme's essential role.[4][8][9]

- Dephosphorylation to Dolichyl Phosphate: The final product, dolichyl diphosphate, must be dephosphorylated to yield dolichyl phosphate (Dol-P), the form that acts as the acceptor for the initial sugars in the assembly of the lipid-linked oligosaccharide (LLO).[18] This step is thought to be carried out by a specific phosphatase, though its precise identity is still under active investigation. Dol-P can also be generated from the dephosphorylation of dolichyl diphosphate to free dolichol, which is then re-phosphorylated by a dolichol kinase.[19] The regulation between these final steps dictates the available pool of Dol-P for glycosylation.

Figure 2: Terminal processing to generate active Dolichyl Phosphate.



[Click to download full resolution via product page](#)

Caption: Figure 2: Terminal processing to generate active Dolichyl Phosphate.

## Experimental Methodologies for Studying Dolichol Synthesis

The investigation of dolichol biosynthesis requires precise techniques to measure enzyme activity and track metabolic flux. The following protocols are foundational for any laboratory working in this area.

### In Vitro Assay for cis-Prenyltransferase Activity

This assay directly measures the rate-limiting step of the pathway by quantifying the incorporation of radiolabeled IPP into long-chain polyprenols using a cell-free microsomal

preparation.

Protocol:

- Preparation of Microsomes (Enzyme Source):
  - Rationale: The enzymes for dolichol synthesis are located in the ER, which is the primary component of the microsomal fraction.
  - Harvest cultured cells or fresh tissue and wash with ice-cold PBS.
  - Homogenize the material in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) using a Dounce homogenizer.
  - Perform a differential centrifugation: first, centrifuge at 10,000 x g for 20 min at 4°C to remove nuclei, mitochondria, and cell debris.
  - Transfer the supernatant to an ultracentrifuge tube and pellet the microsomes by centrifuging at 100,000 x g for 1 hour at 4°C.
  - Carefully resuspend the microsomal pellet in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl<sub>2</sub>, 2 mM DTT) and determine the protein concentration (e.g., via Bradford or BCA assay).
- Enzymatic Reaction:
  - Rationale: The reaction provides the enzyme with its substrates (FPP and radiolabeled IPP) and necessary cofactors (Mg<sup>2+</sup>).
  - In a microfuge tube, assemble the reaction mixture (final volume of 100 µL):
    - 50-100 µg of microsomal protein
    - 10 µM FPP (non-labeled initiator)
    - 10 µM [<sup>14</sup>C]IPP (specific activity ~50 mCi/mmol)
    - Assay buffer

- Incubate at 37°C for 30-60 minutes. The incubation time should be within the linear range of the reaction, determined via a time-course experiment.
- Terminate the reaction by adding 1 mL of a 1:1 mixture of chloroform:methanol.
- Extraction and Quantification:
  - Rationale: The newly synthesized polyisoprenyls are lipophilic and can be separated from the aqueous substrates by solvent extraction.
  - Add 0.5 mL of water to the tube to induce phase separation. Vortex vigorously.
  - Centrifuge at 2,000 x g for 5 minutes.
  - Carefully collect the lower chloroform phase containing the lipids.
  - Wash the organic phase twice with a pre-equilibrated upper phase (water/methanol) to remove any remaining water-soluble [<sup>14</sup>C]IPP.
  - Transfer the final chloroform phase to a scintillation vial, evaporate the solvent under a stream of nitrogen, add scintillation cocktail, and quantify the incorporated radioactivity using a liquid scintillation counter.

## Metabolic Labeling of Dolichol in Live Cells

This method assesses the de novo synthesis of dolichol in a cellular context by feeding cells a radiolabeled precursor from the mevalonate pathway.[\[20\]](#)

Protocol:

- Cell Culture and Labeling:
  - Rationale: Using a precursor like [<sup>3</sup>H]mevalonate ensures that the label is incorporated specifically into isoprenoid-derived molecules.[\[20\]](#)
  - Culture cells to approximately 80% confluence.

- Replace the standard medium with a fresh medium containing [<sup>3</sup>H]mevalonate (e.g., 5-20 µCi/mL).
- Incubate for a desired period (e.g., 4-24 hours) to allow for uptake and metabolic incorporation.
- Lipid Extraction:
  - After labeling, wash the cells twice with ice-cold PBS to remove extracellular label.
  - Lyse and extract total lipids by adding a chloroform:methanol (2:1, v/v) solvent mixture directly to the culture dish. Scrape the cells and collect the solvent.
  - Perform a Folch extraction by adding 0.2 volumes of 0.9% NaCl solution to the C:M extract, vortexing, and centrifuging to separate the phases.
  - Collect the lower organic (chloroform) phase.
- Analysis by Chromatography:
  - Rationale: HPLC allows for the separation of different lipid classes, enabling the specific quantification of radiolabel in the dolichol fraction.
  - Dry the lipid extract under nitrogen and resuspend in a small volume of a suitable solvent (e.g., hexane/isopropanol).
  - Inject the sample onto an HPLC system equipped with a normal-phase column (e.g., silica).
  - Elute with a gradient of isopropanol in hexane.
  - Use a flow-through radioactivity detector or collect fractions and perform liquid scintillation counting to identify and quantify the radioactive peak corresponding to dolichol (co-eluting with an authentic dolichol standard).

## Quantitative Data Summary

The following table provides typical values for key parameters in the dolichol synthesis pathway, which are essential for experimental design and data interpretation.

| Parameter                | Typical Value/Range                                | Method of Determination                       | Scientific Relevance                                                                                               |
|--------------------------|----------------------------------------------------|-----------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| $K_m$ for FPP (DHDDS)    | $0.45 \pm 0.1 \mu\text{M}$ <sup>[7]</sup>          | In vitro enzyme kinetics                      | Reflects the high affinity of the cis-prenyltransferase for its initiating substrate.                              |
| $K_m$ for IPP (DHDDS)    | $9.3 \pm 2.8 \mu\text{M}$ <sup>[7]</sup>           | In vitro enzyme kinetics                      | Indicates the affinity for the elongating substrate, influencing the processivity of the enzyme.                   |
| $k_{\text{cat}}$ (DHDDS) | $1.1 \times 10^{-3} \text{ s}^{-1}$ <sup>[7]</sup> | In vitro enzyme kinetics                      | Represents the turnover number, or the number of substrate molecules converted per second by a single enzyme site. |
| Dolichol Chain Length    | C85-C105 (in humans) <sup>[12][16]</sup>           | HPLC, Mass Spectrometry                       | The final chain length is tightly regulated and species-specific, with alterations linked to disease.              |
| Cellular Dol-P Level     | Rate-limiting for N-glycosylation <sup>[5]</sup>   | Metabolic Labeling, LC-MS <sup>[21][22]</sup> | The pool size of Dol-P is a critical control point for the overall flux of the glycosylation pathway.              |

## Conclusion and Future Perspectives

The synthesis of dolichol from farnesyl pyrophosphate represents a small but fundamentally important branch of the isoprenoid pathway. The enzymes DHDDS/NUS1 and SRD5A3 are now established as critical nodes, and their dysfunction directly leads to human disease. The experimental protocols outlined here provide a robust foundation for researchers to probe this pathway's regulation, kinetics, and role in cellular physiology and pathology.

Future research is poised to address several outstanding questions:

- **Regulatory Mechanisms:** How is the flux of FPP into the dolichol pathway balanced against the demands for cholesterol and protein prenylation? What are the key signaling inputs that control the activity of the DHDDS complex?
- **The Missing Phosphatase:** The definitive identification and characterization of the dolichyl diphosphate phosphatase is a critical gap in our understanding of the final steps of Dol-P biosynthesis.
- **Structural Biology:** High-resolution structures of the human DHDDS/NUS1 complex in the presence of substrates and allosteric regulators will be invaluable for understanding its catalytic mechanism and for designing targeted therapeutics.[\[14\]](#)
- **Therapeutic Intervention:** For patients with CDGs arising from this pathway, can dietary supplementation with dolichol or polyprenol bypass the genetic defect?[\[23\]](#) Answering this requires a deeper understanding of the uptake and metabolic fate of exogenous polyisoprenoids.

The continued exploration of this pathway not only deepens our understanding of a core cellular process but also holds significant promise for developing novel diagnostic and therapeutic strategies for a range of human diseases.

## References

- Cantagrel, V., Lefeber, D. J., Ng, B. G., et al. (2010). SRD5A3 Is Required for Converting Polyproprenol to Dolichol and Is Mutated in a Congenital Glycosylation Disorder. *Cell*, 142(2), 203–217. [\[Link\]](#)
- Adair, W. L. Jr., & Keller, R. K. (1986). The mechanism and regulation of dolichyl phosphate biosynthesis in rat liver. *The Journal of biological chemistry*, 261(26), 12254–12260. [\[Link\]](#)
- Grokipedia.
- National Library of Medicine. (2021). SRD5A3 gene. MedlinePlus. [\[Link\]](#)

- UniProt Consortium. (2006). Dehydrololichyl diphosphate synthase complex subunit DHDDS - Homo sapiens (Human). UniProt. [\[Link\]](#)
- Mayo Clinic. (n.d.). SRD5A3 Is Required for Converting Polyprenol to Dolichol and Is Mutated in a Congenital Glycosylation Disorder. Mayo Clinic Research. [\[Link\]](#)
- Cantagrel, V., & Lefeber, D. J. (2011). From glycosylation disorders to dolichol biosynthesis defects: a new class of metabolic diseases. *Journal of inherited metabolic disease*, 34(4), 859–867. [\[Link\]](#)
- Surmacz, L., & Swiezewska, E. (2011). cis-Prenyltransferase: new insights into protein glycosylation, rubber synthesis, and human diseases. *The Journal of lipid research*, 52(1), 13–24. [\[Link\]](#)
- van Eijk, M., Rella, A., & van der Woude, M. W. (1997). Metabolism of dolichol, dolichoic acid and nordolichoic acid in cultured cells. *Biochimica et biophysica acta*, 1347(1), 93–100. [\[Link\]](#)
- SGD. (n.d.). Dehydrololichyl diphosphate synthase complex variant SRT1.
- Maeda, Y., & Kinoshita, T. (2011). Dolichol-phosphate mannose synthase: structure, function and regulation. *Journal of biochemistry*, 150(1), 19–27. [\[Link\]](#)
- Edlund, C., Ganning, A. E., & Dallner, G. (1984). Metabolic labeling of dolichol and dolichyl phosphate in isolated hepatocytes. *The Journal of biological chemistry*, 259(16), 10458–10463. [\[Link\]](#)
- Shirian, J., et al. (2019). Structural Characterization of Full-Length Human Dehydrololichyl Diphosphate Synthase Using an Integrative Computational and Experimental Approach. *International journal of molecular sciences*, 20(23), 5857. [\[Link\]](#)
- JensenLab. SRD5A3. DISEASES. [\[Link\]](#)
- Kim, Y., et al. (2016). cis-Prenyltransferase and Polymer Analysis from a Natural Rubber Perspective. *Methods in enzymology*, 578, 147–167. [\[Link\]](#)
- Wiemer, A. J., Wiemer, D. F., & Hohl, R. J. (2013). Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development. *New biotechnology*, 30(2), 159–165. [\[Link\]](#)
- Płocińska, R., et al. (2019). Inhibition of Dephosphorylation of Dolichyl Diphosphate Alters the Synthesis of Dolichol and Hinders Protein N-Glycosylation and Morphological Transitions in *Candida albicans*. *Journal of fungi (Basel, Switzerland)*, 5(4), 98. [\[Link\]](#)
- Waechter, C. J., & Lennarz, W. J. (2003). The ins(ide) and outs(ide) of dolichyl phosphate biosynthesis and recycling in the endoplasmic reticulum. *Glycobiology*, 13(5), 41R–50R. [\[Link\]](#)
- Nagel, O., et al. (2017). Polyprenols Are Synthesized by a Plastidial cis-Prenyltransferase and Influence Photosynthetic Performance. *The Plant cell*, 29(5), 1102–1119. [\[Link\]](#)
- Maeda, Y., & Kinoshita, T. (2011). Dolichol-phosphate mannose synthase: structure, function and regulation. *Journal of biochemistry*, 150(1), 19–27. [\[Link\]](#)

- Jones, J., et al. (2004). Polyprenyl lipid synthesis in mammalian cells expressing human cis-prenyl transferase.
- Keller, R. K., Adair, W. L. Jr., & Ness, G. C. (1979). Studies on the regulation of glycoprotein biosynthesis. An investigation of the rate-limiting steps of dolichyl phosphate biosynthesis. *The Journal of biological chemistry*, 254(19), 9966–9969. [\[Link\]](#)
- Szkopińska, A. (2000). Dolichol biosynthesis in the yeast *Saccharomyces cerevisiae*: an insight into the regulatory role of farnesyl diphosphate synthase. *FEMS yeast research*, 1(4), 255–259. [\[Link\]](#)
- Zhang, H., et al. (2008). Dolichol Biosynthesis and Its Effects on the Unfolded Protein Response and Abiotic Stress Resistance in *Arabidopsis*. *The Plant cell*, 20(7), 1879–1898. [\[Link\]](#)
- Rip, J. W., Rupar, C. A., & Carroll, K. K. (1985). Distribution, metabolism and function of dolichol and polyprenols. *Progress in lipid research*, 24(4), 269–309. [\[Link\]](#)
- Taylor & Francis. (n.d.). Farnesyl pyrophosphate – Knowledge and References. Taylor & Francis Online. [\[Link\]](#)
- Kovačić, D., & Bilić, K. (2023). Quantification of Dolichyl Phosphates Using Phosphate Methylation and Reverse-Phase Liquid Chromatography–High Resolution Mass Spectrometry. *Analytical chemistry*, 95(5), 2813–2820. [\[Link\]](#)
- Kovačić, D., et al. (2023). A New, Rapid Method for the Quantification of Dolichyl Phosphates in Cell Cultures Using TMSD Methylation Combined with LC–MS Analysis. *STAR protocols*, 4(4), 102698. [\[Link\]](#)
- Szkopińska, A., & Płochocka, D. (2005). Farnesyl diphosphate synthase; regulation of product specificity. *Acta biochimica Polonica*, 52(1), 45–55. [\[Link\]](#)
- van Eijk, M., Rella, A., & van der Woude, M. W. (1997). Metabolism of dolichol, dolichoic acid and nordolichoic acid in cultured cells. *Biochimica et biophysica acta*, 1347(1), 93–100. [\[Link\]](#)
- Carroll, K. K., Guthrie, N., & Ravi, K. (1992). Dolichol: function, metabolism, and accumulation in human tissues. *Biochemistry and cell biology = Biochimie et biologie cellulaire*, 70(6), 382–384. [\[Link\]](#)
- Grabińska, K. A., et al. (2016). A conserved carboxy-terminal RxG motif in the NgBR subunit of cis-prenyltransferase is critical for prenyltransferase activity. *The Journal of biological chemistry*, 291(40), 21104–21116. [\[Link\]](#)
- Chen, Y. T., et al. (2020). Characterization of a Cis-Prenyltransferase from *Lilium longiflorum* Anther. *International journal of molecular sciences*, 21(11), 3858. [\[Link\]](#)
- Surmacz, L., & Swiezewska, E. (2011). cis-Prenyltransferase: New Insights into Protein Glycosylation, Rubber Synthesis, and Human Diseases. *The Journal of lipid research*, 52(1), 13–24. [\[Link\]](#)
- Grabińska, K. A., et al. (2020).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. SRD5A3 is required for the conversion of polypropenol to dolichol, essential for N-linked protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. grokipedia.com [grokipedia.com]
- 8. SRD5A3 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. cis-Prenyltransferase: New Insights into Protein Glycosylation, Rubber Synthesis, and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cis-Prenyltransferase and Polymer Analysis from a Natural Rubber Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. researchgate.net [researchgate.net]
- 14. Structural elucidation of the cis-prenyltransferase NgBR/DHDDS complex reveals insights in regulation of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Characterization of Full-Length Human Dehydrololichyl Diphosphate Synthase Using an Integrative Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. diseases.jensenlab.org [diseases.jensenlab.org]

- 18. mdpi.com [mdpi.com]
- 19. Distribution, metabolism and function of dolichol and polyisoprenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolic labeling of dolichol and dolichyl phosphate in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of Dolichyl Phosphates Using Phosphate Methylation and Reverse-Phase Liquid Chromatography–High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A New, Rapid Method for the Quantification of Dolichyl Phosphates in Cell Cultures Using TMSD Methylation Combined with LC–MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. From glycosylation disorders to dolichol biosynthesis defects: a new class of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Deep Dive into the Pivotal Role of Farnesyl Pyrophosphate in Dolichol Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10766280#farnesylpyrophosphate-s-role-in-dolichol-synthesis>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

